
Loratadine
概要
説明
ロラタジンは、アレルギー性鼻炎やじん麻疹(蕁麻疹)の症状を管理するために広く使用されている第二世代の抗ヒスタミン薬です。 ロラタジンは、くしゃみ、かゆみ、目のかすみなどのアレルギー症状の治療に効果的であり、有意な鎮静作用を引き起こさないため、第一世代の抗ヒスタミン薬よりも好まれます .
準備方法
合成経路と反応条件: ロラタジンはさまざまな方法で合成できます。一般的な方法の1つは、エチル4-(8-クロロ-5,6-ジヒドロ-11H-ベンゾ[5,6]シクロヘプタ[1,2-b]ピリジン-11-イリデン)-1-ピペリジンカルボキシレートを適切な試薬と制御された条件下で反応させることを含みます。 このプロセスは通常、粗製ロラタジンを有機溶媒に溶解し、活性炭を吸着のために添加し、加熱、撹拌、ろ過して精製されたロラタジンを得る手順を含みます .
工業生産方法: 工業用では、ロラタジンは高速せん断高圧ホモジナイザーを用いて製造され、その後凍結乾燥されてロラタジンナノ結晶が生成されます。 この方法はロラタジンの溶解度とバイオアベイラビリティを向上させ、経口投与によりより効果的になります .
化学反応の分析
反応の種類: ロラタジンは、酸化、還元、置換など、さまざまな化学反応を起こします。 例えば、酸化はピペリジン環とシクロヘプタン環で起こる可能性があります .
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、酸化に過酸化水素、還元に水素化ホウ素ナトリウムが含まれます。条件は通常、目的の反応結果を確保するために、制御された温度とpHレベルを伴います。
生成される主な生成物: これらの反応から生成される主な生成物には、ロラタジンの活性代謝物であり、抗ヒスタミン作用を保持するデスロラタジンが含まれます .
4. 科学研究への応用
ロラタジンは、さまざまな科学研究に応用されています。
科学的研究の応用
Clinical Applications
Loratadine is primarily indicated for:
- Allergic Rhinitis : It alleviates symptoms such as sneezing, runny nose, and itchy eyes.
- Urticaria : It reduces wheal formation and itching associated with hives.
- Other Allergic Conditions : It may be used for various dermatological allergies.
Allergic Rhinitis
A double-blind placebo-controlled study demonstrated that this compound significantly relieved nasal symptoms compared to placebo within three days of treatment. In this study involving 69 patients allergic to grass pollen, this compound showed a rapid onset of action and was well-tolerated without significant side effects .
Combination Therapy
Recent meta-analysis results indicate that combining this compound with montelukast can significantly enhance the reduction of total nasal symptom scores compared to either agent alone or placebo. This combination therapy is particularly beneficial for patients with moderate to severe allergic rhinitis .
Safety Profile
This compound has a favorable safety profile, especially in pediatric and geriatric populations. It is generally well-tolerated, with minimal side effects compared to first-generation antihistamines. However, caution is advised in elderly patients or those on higher doses due to potential cardiotoxicity risks .
Data Table: Summary of Clinical Studies on this compound
作用機序
ロラタジンは、末梢ヒスタミンH1受容体の選択的逆アゴニストとして作用します。アレルギー反応中にヒスタミンが放出されると、これらの受容体に結合し、かゆみやくしゃみなどの症状を引き起こします。 ロラタジンはこの結合をブロックするため、アレルギー反応を効果的に阻止します . ロラタジンは中枢神経系への影響が少なく、鎮静作用のリスクを軽減します .
6. 類似の化合物との比較
ロラタジンは、セチリジンやフェキソフェナジンなどの他の第二世代の抗ヒスタミン薬と比較されることがよくあります。 ジフェンヒドラミンなどの第一世代の抗ヒスタミン薬とは異なり、ロラタジンは血脳関門を有意に通過しないため、鎮静作用が少なくなります . 類似の化合物には以下が含まれます。
セチリジン: アレルギー反応の治療に効果的ですが、軽度の眠気などの副作用を引き起こす可能性があります.
フェキソフェナジン: 作用機序が似ている、もう1つの非鎮静性抗ヒスタミン薬.
クロルフェニラミン: 効果的ですが、有意な鎮静作用を引き起こす、第一世代の抗ヒスタミン薬.
ロラタジンのユニークな利点は、眠気などの副作用を引き起こさずに効果的なアレルギーの緩和を提供できることであり、多くの患者にとって好ましい選択肢となっています。
類似化合物との比較
Loratadine is often compared with other second-generation antihistamines such as cetirizine and fexofenadine. Unlike first-generation antihistamines like diphenhydramine, this compound does not cross the blood-brain barrier significantly, resulting in fewer sedative effects . Similar compounds include:
Cetirizine: Known for its effectiveness in treating allergic reactions but may cause mild drowsiness.
Fexofenadine: Another non-sedating antihistamine with a similar mechanism of action.
Chlorpheniramine: A first-generation antihistamine that is effective but causes significant sedation.
This compound’s unique advantage lies in its ability to provide effective allergy relief without causing drowsiness, making it a preferred choice for many patients.
生物活性
Loratadine is a widely used second-generation antihistamine primarily prescribed for the treatment of allergic rhinitis and chronic urticaria. Recent studies have expanded its profile, revealing additional biological activities beyond its antihistaminic effects. This article explores the multifaceted biological activities of this compound, including its anti-inflammatory properties, effects on bacterial virulence, and implications in various clinical settings.
This compound functions by selectively antagonizing peripheral H1 receptors, thereby inhibiting the physiological effects of histamine, which include vasodilation and increased vascular permeability. Unlike first-generation antihistamines, this compound does not readily cross the blood-brain barrier, which minimizes central nervous system side effects such as sedation.
Anti-Inflammatory Effects
Recent research has highlighted this compound's potential as an anti-inflammatory agent. A study demonstrated that this compound effectively suppresses inflammation by targeting the TAK1 signaling pathway, which subsequently inhibits the activation of the AP-1 transcription factor. This inhibition leads to a significant reduction in pro-inflammatory gene expression, including matrix metalloproteinases (MMP1, MMP3, MMP9) and cytokines (IL-6, TNF-α) in macrophage cell lines and in vivo models .
Table 1: Summary of Anti-Inflammatory Effects
Inhibition of Bacterial Virulence
This compound has also been shown to inhibit the virulence of Staphylococcus aureus, a significant pathogen responsible for various infections. In vitro studies indicated that concentrations as low as 25 μM could effectively reduce biofilm formation and virulence factor production without impacting bacterial growth. Notably, this compound reduced the expression of several virulence-related genes in clinical isolates .
Table 2: Effects on Staphylococcus aureus
Concentration | Effect on Biofilm Formation | Impact on Virulence Factors |
---|---|---|
25 μM | Inhibition observed | Reduced hemolysin and pigmentation; downregulation of agrA, splB genes |
50 μM | Significant inhibition | Further reduction in mRNA levels of virulence genes |
Clinical Applications
This compound's biological activity extends to various clinical applications beyond allergy treatment. A randomized controlled trial showed that this compound significantly alleviated pegfilgrastim-induced bone pain in cancer patients, suggesting its utility in managing pain associated with chemotherapy . Additionally, a meta-analysis indicated that combining this compound with montelukast significantly improved nasal symptom scores in allergic rhinitis patients compared to either drug alone .
Case Study: this compound for Bone Pain Management
In a study involving 213 cancer patients undergoing pegfilgrastim treatment:
特性
IUPAC Name |
ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCNYMKQOSZNPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 | |
Record name | loratadine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Loratadine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023224 | |
Record name | Loratadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Loratadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005000 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
<1 mg/ml at 25°C | |
Record name | Loratadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00455 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Histamine release is a key mediator in allergic rhinitis and urticaria. As a result, loratadine exerts it's effect by targeting H1 histamine receptors. Loratadine binds to H1 histamine receptors found on the surface of epithelial cells, endothelial cells, eosinophils, neutrophils, airway cells, and vascular smooth muscle cells among others. H1 histamine receptors fall under the wider umbrella of G-protein coupled receptors, and exist in a state of equilibrium between the active and inactive forms. Histamine binding to the H1-receptor facilitates cross linking between transmembrane domains III and V, stabilizing the active form of the receptor. On the other hand, antihistamines bind to a different site on the H1 receptor favouring the inactive form. Hence, loratadine can more accurately be classified as an "inverse agonist" as opposed to a "histamine antagonist", and can prevent or reduce the severity of histamine mediated symptoms., All of the available H1 receptor antagonists are reversible, competitive inhibitors of the interaction of histamine with H1 receptors. /H1 Receptor Antagonists/, H1 antagonists inhibit most responses of smooth muscle to histamine. /H1 Antagonists Receptors/, Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. /H1 Receptor Antagonists/, H1 antagonists strongly block the action of histamine that results in increased capillary permeability and formation of edema and wheal. /H1 Receptor Antagonists/, For more Mechanism of Action (Complete) data for LORATADINE (6 total), please visit the HSDB record page. | |
Record name | Loratadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00455 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LORATADINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3578 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetonitrile | |
CAS No. |
79794-75-5 | |
Record name | Loratadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79794-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Loratadine [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079794755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loratadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00455 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | loratadine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758628 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | loratadine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721075 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Loratadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Piperidinecarboxylic acid, 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LORATADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AJO3BO7QN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LORATADINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3578 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Loratadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005000 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134-136 °C, 134 - 136 °C | |
Record name | Loratadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00455 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LORATADINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3578 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Loratadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005000 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。